3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO

Übersicht

Beschreibung

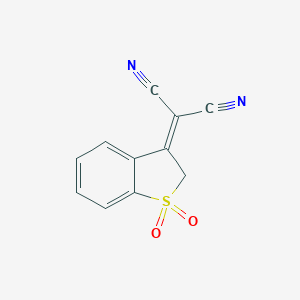

. This compound is characterized by its unique structure, which includes a benzothiophene core with a dioxo group and a propanedinitrile moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO typically involves the reaction of benzothiophene derivatives with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the dioxo group, potentially leading to the formation of hydroxyl or other reduced derivatives.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction could produce hydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO has a wide range of scientific research applications:

Chemistry: It is studied for its photophysical and structural properties, particularly in the context of nonlinear optical materials.

Biology: The compound’s potential biological activities, including antimicrobial and anticancer properties, are under investigation.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in drug development for various diseases.

Industry: It is used in the development of organic solar cells and other electronic materials due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of 3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO involves its interaction with specific molecular targets and pathways. For instance, its photophysical properties are attributed to its ability to undergo electronic transitions, which are influenced by its structural features . In biological systems, the compound may interact with cellular components, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Foron blue SR (Disperse Blue 354): This compound is structurally similar and shares some photophysical properties with 3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO.

2-(3-oxo-2,3-dihydroinden-1-ylidene)propanedinitrile: Another compound with similar electronic properties used in organic solar cells.

Uniqueness

This compound stands out due to its unique combination of a benzothiophene core and dioxo group, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .

Biologische Aktivität

3-Di Cyano Methylidine-2,3-Dihydroxythiophene-3-Yidino (CAS No. 74228-25-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes available data on its synthesis, biological activity, and potential applications.

- Molecular Formula : C11H6N2O2S

- Molecular Weight : 230.24 g/mol

- Structure : The compound features a thiophene ring with cyano and hydroxyl groups that contribute to its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, a study synthesized several derivatives of thiophene-based compounds and evaluated their anticancer activity against the HL-60 promyelocytic leukemia and MCF-7 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and DNA damage .

The biological mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : Compounds similar to this one have been shown to trigger programmed cell death in cancer cells, which is crucial for effective cancer treatment.

- DNA Damage : The ability to cause DNA damage is a common mechanism for many anticancer agents, leading to cell cycle arrest and subsequent apoptosis .

Study 1: Synthesis and Evaluation

A study conducted in 2024 focused on synthesizing hybrid compounds combining pharmacophoric units known for anticancer activity. The synthesized compounds were tested against HL-60 and MCF-7 cells. One of the most active analogs demonstrated strong inhibition of cell proliferation and significant apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Di Cyano Methylidine | HL-60 | 15 | Apoptosis |

| 3-Di Cyano Methylidine | MCF-7 | 20 | DNA Damage |

Study 2: Comparative Analysis

Another investigation compared the cytotoxicity of various thiophene derivatives. The results indicated that modifications in the cyano group significantly affected the biological activity, suggesting structure-activity relationships that could be exploited for drug development .

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activity, it also poses risks as indicated by hazard statements related to skin irritation (H315) and eye irritation (H319). Proper handling protocols should be followed to mitigate these risks .

Eigenschaften

IUPAC Name |

2-(1,1-dioxo-1-benzothiophen-3-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2S/c12-5-8(6-13)10-7-16(14,15)11-4-2-1-3-9(10)11/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBIVAHVPBKGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C#N)C#N)C2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192457 | |

| Record name | 2-(1,1-Dioxidobenzo[b]thien-3(2H)-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74228-25-4 | |

| Record name | 2-(1,1-Dioxidobenzo[b]thien-3(2H)-ylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74228-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dioxidobenzo[b]thien-3(2H)-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedinitrile, 2-(1,1-dioxidobenzo[b]thien-3(2H)-ylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.